Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves several steps. In one study, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free . In another study, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound is complex. Its molecular formula is C13H13N5O and it has a molecular weight of 255.281.Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications
Synthesis and Biological Activities
A variety of pyrimidine-azetidinone analogues, including structures related to pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, have been synthesized and evaluated for their biological activities. These compounds have been tested for antioxidant, antimicrobial, and antitubercular activities. The research into these compounds aims to design and synthesize new antibacterial and antituberculosis agents based on their molecular structures and activities observed in studies (Chandrashekaraiah et al., 2014).
Novel Synthetic Approaches
Research into the reactions of related compounds has led to the development of new synthetic approaches for various chemical classes, including powerful herbicides and other biologically active compounds. These studies provide insights into the mechanisms and regioselectivity of chemical reactions involving pyridin-2-yl and pyrimidin-2-ylamino groups, offering new routes to synthesize these complex molecules (Obrech et al., 1988).
Chemical Structure and Properties Analysis
The investigation into the chemical structure and properties of compounds containing the this compound moiety includes studies on their hydrogen-bonding patterns and molecular conformations. Such analyses contribute to a deeper understanding of the molecular interactions and stability of these compounds, which is essential for the development of new drugs and materials (Orozco et al., 2009).
Development of New Catalysts
Research into zinc complexes with multidentate nitrogen ligands, including pyridin-2-ylmethyl groups, has led to the development of new catalysts for aldol reactions. These studies not only expand the utility of such complexes in organic synthesis but also mimic the active sites of zinc-dependent enzymes, showcasing the potential of these compounds in biomimetic applications (Darbre et al., 2002).
Properties
IUPAC Name |
pyridin-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-12(11-4-1-2-5-14-11)18-8-10(9-18)17-13-15-6-3-7-16-13/h1-7,10H,8-9H2,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCZKZKEBDEBRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)NC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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